(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a thiophene ring substituted with a chlorine atom and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene ring with the desired substituents, followed by the construction of the bicyclic core through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on ensuring the purity and consistency of the final product to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids, providing insights into molecular recognition processes.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its unique structure may offer potential as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structural features may also make it suitable for applications in catalysis or as a component in advanced manufacturing processes.
Mechanism of Action
The mechanism by which (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane: Similar structure with a bromine atom instead of chlorine.
(1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[321]octane lies in its specific combination of substituents and stereochemistry The presence of the chlorine atom and the sulfonyl group on the thiophene ring, along with the bicyclic core, provides distinct chemical and physical properties that differentiate it from other similar compounds
Properties
IUPAC Name |
8-(5-chlorothiophen-2-yl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S2/c11-9-3-4-10(16-9)17(13,14)12-7-1-2-8(12)6-15-5-7/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIZJUSQONJPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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